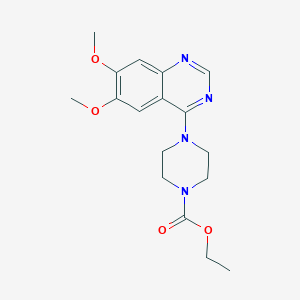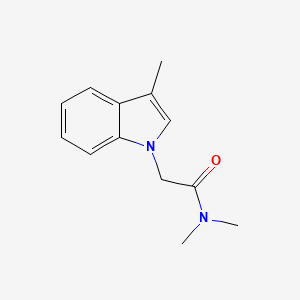
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate, also known as EDP-420, is a compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which play important roles in cell proliferation and survival. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has also been found to improve cognitive function and protect neurons from damage in various disease models.
Advantages and Limitations for Lab Experiments
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has several advantages for lab experiments, including its relatively low toxicity and high potency. However, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential therapeutic effects in various disease models. Additionally, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate could be used as a starting point for the development of new compounds with improved efficacy and safety profiles.
Synthesis Methods
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 6,7-dimethoxyquinazoline with piperazine in the presence of a base, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography.
Scientific Research Applications
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been found to improve cognitive function and reduce neuroinflammation. In Parkinson's disease research, Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate has been shown to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-17(22)21-7-5-20(6-8-21)16-12-9-14(23-2)15(24-3)10-13(12)18-11-19-16/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQTWFZFUHEZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)
![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)